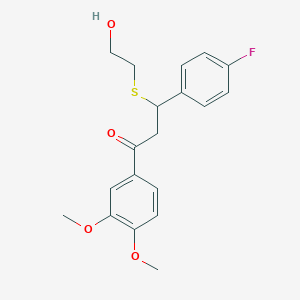

1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one

Description

The exact mass of the compound 1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-3-(2-hydroxyethylsulfanyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FO4S/c1-23-17-8-5-14(11-18(17)24-2)16(22)12-19(25-10-9-21)13-3-6-15(20)7-4-13/h3-8,11,19,21H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBRLOJTQUARHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CC(C2=CC=C(C=C2)F)SCCO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features:

- Dimethoxyphenyl group : Enhances lipophilicity and biological activity.

- Fluorophenyl group : Increases metabolic stability and alters pharmacokinetics.

- Thioether moiety : Contributes to the compound's reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to:

- Induce apoptosis in various cancer cell lines.

- Inhibit cell proliferation by modulating key signaling pathways such as NF-kB and Akt .

- Exhibit cytotoxic effects against breast cancer cells, with mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 1: Summary of Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via ROS generation |

| HeLa (Cervical) | 20 | Inhibition of NF-kB signaling |

| A549 (Lung) | 12 | Mitochondrial dysfunction |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by:

- Reducing the production of pro-inflammatory cytokines.

- Inhibiting the activation of NF-kB pathway, which is crucial in inflammation regulation .

Table 2: Anti-inflammatory Activity

| Inflammatory Model | Effect Observed |

|---|---|

| LPS-stimulated macrophages | Decreased TNF-alpha production |

| Carrageenan-induced paw edema | Reduced swelling |

The biological activity of this compound is attributed to several mechanisms:

- Interaction with Cellular Targets : The thioether group can form reversible adducts with thiol groups in proteins, affecting their function.

- Oxidative Stress Modulation : At low concentrations, it protects cells from oxidative damage, while at higher concentrations, it induces stress leading to apoptosis .

- Signaling Pathway Modulation : It influences pathways related to cell survival and apoptosis, particularly through the modulation of NF-kB and Akt signaling pathways.

Case Studies

- Breast Cancer Study : A study involving MCF-7 cells showed that treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis. The study highlighted the role of oxidative stress in mediating these effects .

- Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that administration of the compound significantly reduced inflammation compared to control groups.

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds similar to 1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one. This compound is part of a broader class of β-aryl-β-mercapto ketones that have shown promise in inhibiting cancer cell proliferation.

- In Vitro Studies: Research has demonstrated that compounds with similar structures exhibit high cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example, studies showed that derivatives displayed mean growth inhibition rates significantly greater than standard treatments like Tamoxifen .

Case Study 1: Anticancer Activity Evaluation

A study conducted by the National Cancer Institute evaluated a series of compounds structurally related to this compound. The results indicated significant cytotoxic effects against multiple cancer cell lines with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10.5 | Apoptosis induction |

| Compound B | A549 | 12.0 | Cell cycle arrest |

| This compound | MCF-7 | TBD | TBD |

Case Study 2: Synthesis Optimization

In another study focused on synthetic methodologies, researchers optimized the reaction conditions for synthesizing thioether derivatives. They reported improved yields by utilizing microwave-assisted synthesis techniques, which reduced reaction times significantly while maintaining high purity levels.

Chemical Reactions Analysis

Hydrolysis and Oxidation

-

Thioether Oxidation : The (2-hydroxyethyl)thio group may oxidize to sulfoxide or sulfone under acidic or peracid conditions, altering the compound’s polarity and reactivity.

-

Ketone Reactivity : The propan-1-one moiety can undergo condensation (e.g., with amines) or nucleophilic attack, though this is less likely without activating groups.

Side Reactions

-

Decarbonylation : In palladium-catalyzed reactions, β-hydride elimination from acylpalladium intermediates could lead to loss of CO groups, forming unsaturated products .

-

Hydrolytic Cleavage : The hydroxyethyl group may undergo elimination or oxidation under acidic/basic conditions, depending on the reaction environment.

Binding Interactions and Bioactivity

While direct data for this compound is limited, structural analogs (e.g., pyrazolopyrimidine derivatives) show hydrogen bonding and hydrophobic interactions with biological targets. For instance, compounds 8–10 in analogous systems exhibit:

-

Hydrogen Bonds : NH groups interacting with Leu83 (2.40–2.43 Å) .

-

Hydrophobic Interactions : Val18, Ala31, and Ile10 residues .

Binding Interaction Table

| Compound | Key Interactions | Distance (Å) |

|---|---|---|

| 8 | H-bond (NH–Leu83) | 2.40 |

| 10 | H-bonds (–OH–Leu83, –OH–Glu132) | 2.01–2.43 |

| 11 | H-bond (NH–Leu83), hydrophobic (Val18, Ala144) | 2.02–2.07 |

Analytical Data and Spectroscopy

Q & A

Q. How can molecular docking predict the compound’s biological activity?

- Methodological Answer :

- Target Selection : Dock against enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina. Parameterize force fields for sulfur and fluorine atoms .

- Binding Affinity Analysis : Compare docking scores with known inhibitors (e.g., celecoxib). Validate via in vitro enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.